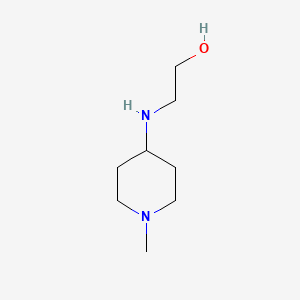

2-(1-Methyl-piperidin-4-ylamino)-ethanol

Description

Significance of the Piperidine (B6355638) Moiety in Bioactive Compounds

The piperidine scaffold is a privileged structure in drug discovery, valued for its versatile physicochemical and biological properties. researchgate.netmdpi.com It is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids. nih.govnih.gov The ring's three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. google.com This structural feature makes piperidine derivatives ideal candidates for the development of drugs across numerous therapeutic areas.

The incorporation of the piperidine moiety can significantly influence a molecule's pharmacokinetic properties, including its solubility, lipophilicity, and metabolic stability, thereby enhancing its potential as a drug candidate. mdpi.com Researchers have successfully developed piperidine-containing compounds with a wide array of pharmacological activities. nih.gov These activities span a broad spectrum, demonstrating the chemical versatility and therapeutic potential of this heterocyclic system.

Table 1: Documented Biological Activities of Piperidine Derivatives

| Therapeutic Area | Specific Activity |

|---|---|

| Oncology | Anticancer, Antiproliferative d-nb.infonih.gov |

| Infectious Diseases | Antifungal, Antimicrobial, Antiviral, Antimalarial mdpi.comnih.govnih.gov |

| Central Nervous System | Analgesic, Antipsychotic, Anti-Alzheimer's google.com |

| Inflammatory Diseases | Anti-inflammatory google.com |

Contextualization of "2-(1-Methyl-piperidin-4-ylamino)-ethanol" within the Landscape of Piperidine-Based Research

The compound This compound (B1274594) belongs to the class of N-substituted 4-aminopiperidine (B84694) derivatives. This specific structural arrangement, featuring a methyl group on the piperidine nitrogen (N1 position) and an aminoethanol side chain at the C4 position, places it within a well-explored yet continuously evolving area of medicinal chemistry research. The synthesis of such compounds often utilizes established methodologies like the reductive amination of an N-substituted 4-piperidone (B1582916) with the desired amine, in this case, 2-aminoethanol. nih.govnih.gov

Research into structurally similar 4-aminopiperidines has revealed significant biological potential. For instance, studies have identified novel 4-aminopiperidine derivatives as potent antifungal agents that target the ergosterol (B1671047) biosynthesis pathway, a critical process in fungal cell membranes. nih.govnih.gov Other research has focused on aminoethyl-substituted piperidines, demonstrating their high affinity for the sigma-1 (σ1) receptor, a protein implicated in various neurological disorders and cancer. d-nb.infonih.gov Ligands for the σ1 receptor are investigated for their potential antiproliferative effects in cancer cell lines. d-nb.infonih.gov The specific combination of the N-methyl group and the 4-aminoethanol substituent in this compound makes it a distinct molecule for investigating structure-activity relationships (SAR) within these therapeutic contexts.

Academic Research Aims and Objectives for the Chemical Compound

The primary academic aim concerning a specific molecule like this compound is to synthesize it and evaluate its biological activity to understand how its unique structure contributes to its function. The objectives of such research are typically multifaceted and build upon findings from related compounds.

A core objective would be the synthesis and characterization of the compound, often through a multi-step process beginning with commercially available starting materials. Following successful synthesis, the primary research objective is to conduct biological screening to identify any potential therapeutic activities. Based on the activities of related N-substituted 4-aminopiperidines, the key research aims for this compound would likely include:

Investigation of Antifungal Activity: A primary goal would be to test the compound's efficacy against a panel of clinically relevant fungal strains, such as Candida and Aspergillus species. nih.govnih.gov The objective is to determine its minimum inhibitory concentration (MIC) and explore its mechanism of action, potentially by examining its effect on sterol biosynthesis. nih.gov

Evaluation of Antiproliferative Effects: Researchers would aim to assess the compound's ability to inhibit the growth of various human cancer cell lines. d-nb.infonih.gov This involves determining its potency (e.g., IC50 value) and exploring its mechanism, such as its affinity for specific targets like the σ1 receptor. d-nb.infonih.gov

Exploration as an IKK Inhibitor: Given that some complex piperidine derivatives have been investigated as inhibitors of IKK (IκB kinase), a protein involved in inflammatory pathways and cancer, a research objective could be to screen this compound for similar activity. google.com

The ultimate goal of these research efforts is to establish a clear structure-activity relationship (SAR) . By comparing the biological activity of this compound to its structural analogs, chemists and biologists can decipher the importance of the N-methyl group, the 4-amino linkage, and the ethanol (B145695) substituent for a specific biological effect. This knowledge is crucial for the rational design of new, more potent, and selective therapeutic agents.

Table 2: Potential Research Targets for this compound

| Research Area | Potential Target | Rationale based on Related Compounds |

|---|---|---|

| Antifungal Drug Discovery | Ergosterol Biosynthesis Enzymes (e.g., sterol C14-reductase) | N-substituted 4-aminopiperidines show activity against this pathway. nih.gov |

| Cancer Therapeutics | Sigma-1 (σ1) Receptor | Aminoethyl-substituted piperidines exhibit high affinity and antiproliferative effects. d-nb.infonih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1-methylpiperidin-4-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBDJWQOVQCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390050 | |

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942205-82-5 | |

| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Methyl Piperidin 4 Ylamino Ethanol

Strategic Approaches to the 1-Methylpiperidine (B42303) Core Synthesis

The synthesis of the 1-methylpiperidine core is a critical undertaking that leverages a variety of strategic chemical reactions. These methods are designed to efficiently construct the saturated nitrogen-containing ring system, often with control over stereochemistry.

Cyclization Reactions in Piperidine (B6355638) Ring Formation

Intramolecular cyclization reactions are a powerful tool for the formation of the piperidine ring. These reactions typically involve the formation of a carbon-nitrogen bond to close a linear precursor.

Radical-Mediated Cyclization: This approach utilizes radical intermediates to initiate the ring-closing process. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to yield piperidines. nih.gov Another method involves the intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, which proceeds through a complex cascade of reactions to form the six-membered ring. nih.gov

Intramolecular Amination/Cyclization: The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides another route to piperidine synthesis. nih.gov This reaction cascade is mediated by acid, leading to the formation of an iminium ion which is subsequently reduced to the piperidine ring. nih.gov

Hydrogenation and Reduction Strategies for Piperidine Scaffolds

The reduction of pyridine (B92270) and its derivatives is a cornerstone of piperidine synthesis, offering a direct route from readily available aromatic precursors. nih.gov

Catalytic Hydrogenation: This widely used method involves the reduction of pyridines using hydrogen gas in the presence of a metal catalyst. Transition metals such as rhodium, iridium, ruthenium, and palladium are commonly employed. nih.govacs.org For example, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine mixture is an effective method. dicp.ac.cnresearchgate.net Similarly, iridium(I) catalysts containing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov

Non-Metal Alternatives: As an alternative to transition metals, borenium ions in the presence of hydrosilanes can diastereoselectively reduce substituted pyridines to piperidines. nih.gov

The following table summarizes various catalytic systems used in the hydrogenation of pyridine derivatives:

| Catalyst System | Substrate | Key Features |

| Rhodium-catalysed transfer hydrogenation | Pyridinium salts | Utilizes formic acid as a hydrogen source, can be performed asymmetrically. dicp.ac.cnresearchgate.net |

| Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | Achieves asymmetric hydrogenation. nih.gov |

| Borenium ions with hydrosilanes | Substituted pyridines | Diastereoselective, non-metal alternative. nih.gov |

| 10% Rh/C | Various aromatic compounds including pyridines | Heterogeneous catalyst, mild conditions (80 °C, 5 atm H2 in water). organic-chemistry.org |

Amine Functionalization in Piperidine Synthesis

Reductive amination is a versatile and widely employed method for the synthesis of amines, including the formation of the piperidine ring and the introduction of substituents. organic-chemistry.orgyoutube.com This reaction involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

A key precursor for 2-(1-Methyl-piperidin-4-ylamino)-ethanol (B1274594) is 1-methyl-4-piperidone (B142233). The synthesis of N-substituted-4-piperidones can be achieved through various routes, including the Dieckmann condensation of aminodicarboxylate esters. guidechem.comresearchgate.net For example, the reaction of a primary amine with two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation, yields the 4-piperidone (B1582916). researchgate.net

Stereoselective Synthesis of Piperidine Derivatives

The control of stereochemistry is paramount in the synthesis of bioactive molecules. Several strategies have been developed for the stereoselective synthesis of piperidine derivatives.

Asymmetric Hydrogenation: As mentioned earlier, the use of chiral catalysts in hydrogenation reactions can lead to the formation of enantioenriched piperidines. dicp.ac.cnnih.gov For instance, Ir-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts using a BI P,N ligand has been reported to yield high enantioselectivities. nih.gov

Cascade Reactions: Stereoselective cascade reactions, such as the Michael–Mannich cascade cyclization, can be employed to construct highly substituted piperidines with multiple stereogenic centers in a single pot. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, is a common strategy for the synthesis of enantiomerically pure piperidine derivatives. whiterose.ac.uk

Introduction and Derivatization of the Aminoethanol Side Chain

Once the 1-methylpiperidine core, specifically 1-methyl-4-piperidone, is synthesized, the next crucial step is the introduction of the aminoethanol side chain at the 4-position.

Amination Reactions at the Piperidine 4-Position

Reductive amination is the key transformation for introducing the aminoethanol group. This involves the reaction of 1-methyl-4-piperidone with ethanolamine (B43304). The initial reaction forms an imine or enamine intermediate, which is then reduced to the final product, this compound. A variety of reducing agents can be employed for this step, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. youtube.com

A general scheme for this synthesis is presented below:

The reaction conditions for reductive amination can be optimized to achieve high yields. For instance, a stepwise procedure involving imine formation in methanol (B129727) followed by reduction with NaBH4 can be effective. organic-chemistry.org

Elaboration of the Ethanol (B145695) Moiety through Chemical Modifications

The ethanol moiety of this compound presents a primary alcohol functional group, which is a versatile handle for a variety of chemical modifications. These transformations can alter the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. Key modifications include esterification and etherification.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is often catalyzed by acids or coupling agents. Kinetic studies on the esterification of N,N-dialkylamino alcohols with carboxylic acids have shown that the reaction can be influenced by the amino group, which may activate the carboxylic acid through hydrogen bonding, forming a seven-membered transition state. researchgate.net While various catalysts can be employed, some uncatalyzed reactions proceed efficiently, suggesting intramolecular assistance. researchgate.net

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Other methods for ether synthesis include couplings with unactivated tertiary alkyl bromides catalyzed by zinc triflate (Zn(OTf)₂) or hydroalkoxylation of allenes catalyzed by gold complexes. organic-chemistry.org These reactions allow for the introduction of a wide range of alkyl or aryl groups, further diversifying the molecular structure.

Table 1: Potential Chemical Modifications of the Ethanol Moiety

| Reaction Type | Reagents | Product Functional Group | Potential Catalyst |

|---|---|---|---|

| Esterification | Carboxylic Acid, DCC/DMAP | Ester | Acid (e.g., H₂SO₄) or Coupling Agent |

| Esterification | Acid Chloride, Pyridine | Ester | Base (e.g., Pyridine) |

| Etherification | Alkyl Halide, NaH | Ether | Strong Base (e.g., NaH) |

| O-Alkylation | Alcohol, Acid | Ether | Acid (e.g., H₂SO₄) |

Modern Synthetic Techniques and Catalysis in Compound Preparation

The synthesis of piperidine derivatives has significantly advanced with the adoption of modern techniques that offer greater efficiency, scalability, and control compared to traditional methods.

Flow Synthesis Applications for Scalable Production

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering substantial advantages over conventional batch processing. syrris.jp This technique involves pumping reagents through tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com For the production of piperidine-containing molecules, flow synthesis offers enhanced safety, improved reaction efficiency, and straightforward scalability. syrris.jpnih.gov

A key application in the synthesis of related structures is continuous flow hydrogenation, which is used in the creation of substituted 4-aminopiperidine (B84694) libraries. nih.gov This method avoids the challenges associated with high-pressure hydrogen gas in large-scale batch reactors. Furthermore, multi-step syntheses can be streamlined by linking several flow reactors in series, each containing immobilized reagents or catalysts, thereby eliminating the need for manual work-ups and purification between steps. syrris.jp This integrated approach significantly reduces production time and waste generation. syrris.jp

Table 2: Comparison of Batch vs. Flow Synthesis for Piperidine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult, requires larger vessels | Simple, by extending run time |

| Safety | Higher risk with hazardous reagents | Improved, small reaction volumes |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |

| Process Control | Less precise control over parameters | Precise control of temperature, pressure, time |

| Multi-step Reactions | Requires isolation at each step | Can be integrated into a continuous sequence syrris.jp |

Metal-Catalyzed Processes for Piperidine Derivatization

Transition metal catalysis provides powerful tools for the functionalization of the piperidine ring, enabling the formation of carbon-carbon and carbon-nitrogen bonds at positions that are otherwise difficult to activate. nih.govnih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions on piperidine scaffolds. nih.gov For instance, the α-arylation of N-protected 2-piperidinones has been achieved using catalysts like Pd(dba)₂ in the presence of a base and a zinc enolate. organic-chemistry.org Amine-directed C-H functionalization at positions remote to the nitrogen atom has also been reported, leveraging specific directing groups to achieve high selectivity. nih.gov These methods allow for the late-stage modification of complex molecules, which is highly valuable in drug discovery. nih.gov

Ruthenium (Ru) Catalysis: While less common for direct piperidine derivatization in the provided context, ruthenium catalysts are instrumental in the synthesis of the piperidine core itself, for example, through the hydrogenation of pyridine precursors.

Copper (Cu) Catalysis: Copper-catalyzed reactions are crucial for forming C-N bonds and for intramolecular C-H amination to synthesize piperidines. nih.govresearchgate.netacs.org Copper(I) and Copper(II) complexes can promote the cyclization of N-functionalized alkenyl amines to form the piperidine ring. nih.gov These reactions often proceed through radical pathways or via aminocupration mechanisms. nih.govnih.gov Copper catalysis is also effective for the N-arylation of amides in Goldberg reactions, a process relevant to the synthesis of N-aryl piperidine analogues. mit.edu

Iron (Fe) Catalysis: Iron catalysts are emerging as a cost-effective and environmentally benign alternative to precious metals for various organic transformations, including cross-coupling and C-H activation reactions, although specific examples for direct piperidine derivatization are less frequently documented compared to palladium and copper.

Table 3: Examples of Metal-Catalyzed Processes for Piperidine Derivatization

| Metal Catalyst | Reaction Type | Substrate Example | Key Features |

|---|---|---|---|

| Palladium | α-Arylation | N-benzyl-2-piperidinone | Requires zinc enolate intermediate organic-chemistry.org |

| Palladium | Remote C-H Arylation | Alicyclic Amines with Directing Group | Achieves functionalization at C3 or C4 positions nih.gov |

| Copper | Intramolecular C-H Amination | N-fluoride amides | Forms piperidine ring via a Cu(I)/Cu(II) cycle nih.govacs.org |

| Copper | Intramolecular Carboamination | γ- and δ-alkenyl N-arylsulfonamides | Access to N-functionalized piperidines nih.gov |

Spectroscopic and Analytical Methods for Structural Elucidation of Synthesized Analogues

The structural confirmation of this compound and its synthesized analogues relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For a typical 4-amino-N-methylpiperidine derivative, one would expect to see signals for the N-methyl group (singlet), protons on the piperidine ring (complex multiplets), and protons of the side chain. chemicalbook.com

¹³C NMR: Shows the number of distinct carbon environments. The chemical shifts indicate the type of carbon (aliphatic, attached to a heteroatom, etc.). For N-methylpiperidine, distinct signals for the axial and equatorial carbons can often be observed, providing conformational information. acs.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the title compound and its derivatives, characteristic absorption bands would be observed for N-H (amine), O-H (alcohol), C-N, and C-O bonds.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Data / Observations | Information Gained |

|---|---|---|

| ¹H NMR | Signals for N-CH₃, piperidine CH/CH₂, N-H, CH₂-CH₂, O-H protons | Proton environment, connectivity, and number of protons |

| ¹³C NMR | Signals for N-CH₃, piperidine ring carbons, and ethanol side-chain carbons | Carbon skeleton, number of non-equivalent carbons |

| MS (HRMS) | Molecular ion peak corresponding to the exact mass of C₈H₁₈N₂O | Molecular weight and elemental formula confirmation |

| FT-IR | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), C-N stretch (~1100-1200 cm⁻¹) | Presence of key functional groups (alcohol, amine) |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the synthetic reactions is critical for optimizing conditions and expanding their scope.

Palladium-Catalyzed Reactions: The mechanism of palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a directing group and a base. acs.org Following C-H activation, the catalytic cycle typically proceeds through oxidative addition of an aryl halide to the Pd(II) center to form a Pd(IV) intermediate, followed by reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. acs.orgnih.gov In some cases, evidence suggests the involvement of bimetallic palladium intermediates, particularly when using diaryliodonium salts as arylating agents, where the turnover-limiting step is the oxidation of a Pd(II) dimer. nih.gov

Copper-Catalyzed Reactions: The mechanisms of copper-catalyzed amination reactions are diverse. For the intramolecular C-H amination to form piperidines, a proposed pathway involves a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org The reaction may be initiated by the oxidation of the Cu(I) precatalyst. The mechanism can proceed via the formation of a nitrogen-centered radical, which then cyclizes onto an olefin. nih.govmdpi.com An alternative pathway involves intramolecular syn-aminocupration of the double bond. nih.gov Density functional theory (DFT) calculations and experimental studies, including the isolation of key intermediates like fluorinated copper(II) complexes, have been instrumental in elucidating these complex pathways. nih.govresearchgate.netacs.org

Structure Activity Relationship Sar and Molecular Design Principles for 2 1 Methyl Piperidin 4 Ylamino Ethanol Analogues

Systematic Elucidation of Structural Determinants for Biological Activity

The biological profile of 2-(1-methyl-piperidin-4-ylamino)-ethanol (B1274594) analogues is intricately linked to the specific structural features of the molecule. Key modifications at the N-methyl position, the piperidine (B6355638) ring, and the aminoethanol side chain have been shown to significantly influence their interaction with biological targets.

Influence of N-Methylation on Interaction Profiles

The methylation of the piperidine nitrogen is a critical determinant of biological activity in many piperidine-based ligands. In the context of analogues structurally related to this compound, specifically 4-(2-aminoethyl)piperidine derivatives targeting the sigma-1 (σ1) receptor, the presence and nature of the N-substituent are pivotal for high-affinity binding.

Research has demonstrated that 1-methylpiperidines exhibit particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov In contrast, analogues with a proton (secondary amine), a tosyl group, or a larger ethyl group at the piperidine nitrogen show considerably lower σ1 affinity. nih.gov For instance, the replacement of a hydrogen atom on the piperidine nitrogen with a methyl group can lead to a significant increase in σ1 receptor affinity. Molecular dynamics simulations suggest that the N-substituent interacts with a lipophilic binding pocket, and the size and nature of this substituent modulate the binding affinity. nih.gov The small methyl group appears to be optimal for fitting into this pocket and establishing favorable interactions.

The table below illustrates the impact of N-substitution on the σ1 receptor affinity of 4-(2-(benzylamino)ethyl)piperidine analogues.

| Compound | N-Substituent | Ki (σ1) [nM] |

|---|---|---|

| Analogue 1 | H | 165 |

| Analogue 2 | Tosyl | 104 |

| Analogue 3 | Ethyl | 96 |

| Analogue 4 | Methyl | 7.9 |

Data sourced from studies on 4-(2-(benzylamino)ethyl)piperidine analogues, which are structurally related to the subject compound.

Contribution of Piperidine Ring Substituents to Biological Activity

Substituents on the carbon framework of the piperidine ring also play a crucial role in modulating the biological activity of this compound analogues. The position, size, and nature of these substituents can influence the molecule's conformation, binding affinity, and selectivity for its biological target.

While specific SAR data for C2 and C3 substituted this compound is limited in the public domain, general principles for substituted piperidines can be inferred. For many biologically active piperidine derivatives, the introduction of substituents can have profound effects. For example, in a series of M3 muscarinic antagonists based on a 4-amino-piperidine scaffold, the addition of an alkyl group to the piperidine ring was considered important for potentially reducing the number of possible conformations, which could be critical for biological activity.

The conformational preference of substituents on the piperidine ring (axial vs. equatorial) is a key factor. For 4-substituted piperidines, the relative energies of these conformers are similar to those of analogous cyclohexanes. However, upon protonation of the piperidine nitrogen, as is likely under physiological conditions, polar substituents at the 4-position can experience a stabilization of the axial conformation. This conformational shift is driven by electrostatic interactions between the substituent and the protonated nitrogen.

Role of the Aminoethanol Side Chain in Ligand-Target Recognition and Potency

The aminoethanol side chain is a critical pharmacophoric element, contributing to both the pharmacokinetic and pharmacodynamic properties of this compound analogues. This side chain possesses both a basic amine and a hydrophilic hydroxyl group, which can participate in various interactions with a biological target, such as hydrogen bonding and ionic interactions.

The length and flexibility of the linker between the piperidine ring and the terminal functional groups of the side chain are crucial for optimal receptor binding. For instance, in related 4-(2-aminoethyl)piperidine derivatives, extending the distance between the basic nitrogen of the side chain and a terminal phenyl moiety from a one-methylene linker (benzylamines) to a three-methylene linker (3-phenylpropylamines) resulted in reduced σ1 receptor affinity. nih.gov This suggests that a specific distance and orientation are required for effective interaction with the receptor's binding site.

Furthermore, modifications to the ethanolamine (B43304) moiety itself, such as alkylation of the amine or esterification of the hydroxyl group, would be expected to significantly alter the compound's interaction profile. The hydrogen-bonding capacity of the hydroxyl group is often a key feature in ligand-receptor recognition, and its removal or modification can lead to a substantial loss of potency.

Rational Design and Optimization of "this compound" Analogues

The systematic understanding of the structure-activity relationships of this compound analogues provides a solid foundation for their rational design and optimization. Strategies such as scaffold modification, isosteric replacements, and conformational analysis are employed to enhance specificity, potency, and pharmacokinetic properties.

Scaffold Modification and Isosteric Replacements for Enhanced Specificity

Scaffold modification, a key strategy in drug design, involves altering the core structure of a molecule to improve its properties. In the context of this compound analogues, the piperidine ring serves as the central scaffold. One rational approach to modifying this scaffold is to replace it with other cyclic systems to explore new chemical space and potentially improve target selectivity or metabolic stability. For example, in the development of σ1 receptor ligands, a piperidine ring was introduced to replace a cyclohexane (B81311) ring from a lead compound. This modification was intended to increase hydrolytic stability and reduce lipophilicity while maintaining high σ1 affinity. nih.govacs.org

Isosteric replacement is another powerful tool in rational drug design, where a functional group is replaced by another group with similar steric and electronic properties. This can lead to improved potency, selectivity, and pharmacokinetic profiles. For the this compound scaffold, several isosteric replacements could be envisioned:

Piperidine Ring Bioisosteres: The piperidine ring could be replaced with other six-membered heterocycles like piperazine (B1678402) or morpholine. However, such changes can significantly impact biological activity. For instance, replacing a piperidine with a piperazine in a series of histamine (B1213489) H3 receptor antagonists drastically reduced affinity for the σ1 receptor, highlighting the critical role of the piperidine scaffold for dual-target activity in that series. nih.gov

Aminoethanol Side Chain Isosteres: The hydroxyl group of the aminoethanol side chain could be replaced with a bioisostere such as a fluorine atom or a methoxy (B1213986) group to modulate hydrogen bonding capacity and lipophilicity. The secondary amine could be replaced with an ether or other linkers, though this would alter the basicity of the side chain.

Conformational Analysis in Ligand Design and Binding Affinity

The three-dimensional conformation of a ligand is a critical factor in its ability to bind to a biological target. Conformational analysis aims to understand the preferred spatial arrangement of a molecule and how this influences its biological activity. For piperidine-containing compounds, the chair conformation is generally the most stable. However, the orientation of substituents (axial vs. equatorial) can have a significant impact on binding affinity.

The introduction of substituents on the piperidine ring can restrict its conformational flexibility, pre-organizing the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity. For example, the introduction of an aliphatic side chain at the 2-position of a piperidine-based HDM2 inhibitor significantly slowed the exchange between ring conformations and locked the molecule in a preferred binding conformation, resulting in a considerable improvement in binding affinity. cambridgemedchemconsulting.com

Molecular modeling and computational techniques, such as molecular dynamics simulations, are invaluable tools for studying the conformational preferences of ligands and their interactions with target receptors. These methods can help to rationalize observed structure-activity relationships and guide the design of new analogues with improved binding affinity. For instance, simulations have shown that the N-substituents of 4-(2-aminoethyl)piperidine derivatives interact with a lipophilic pocket in the σ1 receptor, and the nature of these interactions is responsible for the observed differences in receptor affinity. nih.gov

Computational Chemistry Approaches in SAR Studies

The exploration of the structure-activity relationships (SAR) of this compound analogues is significantly enhanced by computational chemistry. These in silico methods provide deep insights into the molecular interactions between the ligands and their biological targets, guiding the rational design of more potent and selective compounds. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in identifying the key molecular descriptors that govern their therapeutic effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of analogues with known activities, a QSAR model can be developed to predict the activity of novel, untested compounds. This predictive capability accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related this compound analogues with a wide range of biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For piperidine derivatives, QSAR studies have revealed the importance of various descriptors in influencing their biological activity. For instance, studies on related 4-aminopiperidine (B84694) derivatives have highlighted the significance of properties such as molecular weight, logP (lipophilicity), and specific electronic and steric parameters in determining their inhibitory potential against various targets. researchgate.net

The insights gained from QSAR models for this compound analogues can guide medicinal chemists in modifying the lead structure to enhance its activity. For example, if a QSAR model indicates that increased lipophilicity in a specific region of the molecule is correlated with higher potency, chemists can focus on synthesizing analogues with more lipophilic substituents at that position.

Table 1: Key Molecular Descriptors in QSAR Studies of Piperidine Analogues

| Descriptor Type | Specific Descriptor | Influence on Activity |

| Electronic | Dipole Moment | Can influence binding affinity through electrostatic interactions. |

| Partial Charges | Determines the strength of electrostatic and hydrogen bonding interactions. | |

| Steric | Molecular Volume | The size and shape of the molecule must be complementary to the binding site. |

| Molar Refractivity | Relates to the volume of the molecule and its polarizability. | |

| Hydrophobic | LogP | Affects membrane permeability and binding to hydrophobic pockets in the target. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecule. |

Molecular Docking and Dynamics Simulations for Binding Mode Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional visualization of how a ligand, such as a this compound analogue, binds to its target receptor at an atomic level. tandfonline.com These methods are crucial for understanding the specific interactions that drive binding affinity and selectivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves two main steps:

Conformational Sampling: The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode.

For analogues of this compound, docking studies can reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the binding pocket. For instance, the nitrogen atom of the piperidine ring and the hydroxyl group of the ethanol (B145695) moiety are potential hydrogen bond donors or acceptors, and their interactions with the receptor can be visualized and analyzed. tandfonline.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics simulations offer a dynamic view of the ligand-receptor complex over time. tandfonline.comresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of the binding interactions.

Key insights from MD simulations for this compound analogues include:

Binding Stability: Assessing the stability of the docked pose over the simulation time. An unstable complex may indicate a poor binding mode.

Conformational Changes: Observing how the ligand and receptor adapt to each other upon binding.

Role of Water Molecules: Understanding the role of water molecules in mediating ligand-receptor interactions.

Binding Free Energy Calculations: More accurate estimation of binding affinities can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). tandfonline.com

Table 2: Common Interactions Predicted by Molecular Docking and Dynamics for Piperidine Derivatives

| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Residues on Receptor | Significance |

| Hydrogen Bonding | Piperidine Nitrogen, Hydroxyl Group, Amino Group | Asp, Glu, Ser, Thr, Gln, Asn | Crucial for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Piperidine Ring, Methyl Group | Ala, Val, Leu, Ile, Phe, Trp | Important for binding affinity, especially in hydrophobic pockets. |

| Electrostatic Interactions | Protonated Piperidine Nitrogen | Asp, Glu | Strong, long-range interactions that contribute significantly to binding. |

| Pi-Pi Stacking | Aromatic substituents (if present) | Phe, Tyr, Trp, His | Can provide additional stability to the ligand-receptor complex. |

By integrating the findings from QSAR, molecular docking, and molecular dynamics simulations, a comprehensive understanding of the structure-activity relationship for this compound analogues can be achieved. This knowledge-driven approach facilitates the design of novel compounds with improved pharmacological profiles.

Biological Evaluation and Mechanistic Insights into 2 1 Methyl Piperidin 4 Ylamino Ethanol

In Vitro Pharmacological Profiling and Target Identification

There is no available information in the scientific literature regarding the in vitro pharmacological profiling of 2-(1-Methyl-piperidin-4-ylamino)-ethanol (B1274594).

Receptor Binding and Functional Assays

No studies were found that investigated the binding affinity or functional activity of this compound at any G protein-coupled receptors (GPCRs), ion channels, or other receptor types relevant to piperidine (B6355638) derivatives.

Enzyme Inhibition Assays

There is no published data on the inhibitory activity of this compound against any enzyme classes, including kinases, cholinesterases, or phospholipases that are often associated with the activity of other piperidine-containing compounds.

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

No research has been published detailing the effects of this compound in cell-based assays. Consequently, there is no information on its potential to modulate cellular pathways, its anti-proliferative effects, or its ability to modulate gene expression.

In Vivo Studies in Animal Models for Efficacy and Biological Response

There is a complete absence of published in vivo studies for this compound in any animal models.

Assessment in Relevant Animal Models

No efficacy studies of this compound in neurological, inflammatory, cancer, or fibrosis animal models have been reported in the scientific literature.

Biomarker Analysis and Pharmacodynamic Readouts in Animal Studies

Consistent with the lack of in vivo studies, there is no data available on biomarker analysis or any pharmacodynamic readouts following the administration of this compound in animal models.

Investigation of Molecular Mechanisms of Action

Unraveling Ligand-Target Interactions at the Molecular and Subcellular Level

There is no publicly available research detailing the specific molecular targets of this compound. Studies identifying its binding partners, receptor affinity, or interactions with cellular components have not been published. As such, a scientifically accurate account of its ligand-target interactions at the molecular and subcellular level cannot be constructed.

Pathway Analysis and Signaling Cascades Perturbed by the Compound

Similarly, the scientific literature lacks any pathway analysis or investigation into the signaling cascades that may be affected by this compound. Without foundational research on its molecular targets and biological activity, it is impossible to identify which, if any, cellular signaling pathways are perturbed by this compound.

Advanced Research Perspectives and Future Directions

Chemoinformatics and Big Data Approaches in Piperidine (B6355638) Derivative Research

Chemoinformatics and big data analytics are pivotal in modern drug discovery, enabling the efficient exploration of vast chemical spaces and the prediction of molecular properties. For piperidine derivatives, including the 1-methyl-4-aminopiperidine core of 2-(1-Methyl-piperidin-4-ylamino)-ethanol (B1274594), these computational approaches are instrumental in designing novel compounds with desired biological activities.

Researchers are increasingly employing techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking to understand the interactions of 4-aminopiperidine (B84694) derivatives with their biological targets. For instance, studies on N-substituted piperidin-4-yl-methanamine derivatives as antagonists for the CXCR4 chemokine receptor have utilized 3D-QSAR to identify crucial hydrophobic interactions that govern binding affinity. nih.gov Such computational models can predict the activity of new analogs of this compound, guiding synthetic efforts towards more potent and selective compounds.

Furthermore, big data approaches, which involve the analysis of large datasets from high-throughput screening and genomic studies, can help in identifying new potential targets for this class of compounds. By correlating the chemical structures of a library of piperidine derivatives with their biological activities across various assays, it is possible to uncover novel therapeutic applications. Density functional theory (DFT) is another powerful tool used to study the reactivity descriptors of 4-aminopiperidine derivatives, providing insights into their electronic properties and potential for interaction with biological macromolecules. nih.gov The application of these computational methods to the this compound scaffold can accelerate the discovery of new lead compounds for a variety of diseases.

| Computational Technique | Application in Piperidine Derivative Research | Potential Insights for this compound |

| 3D-QSAR | Elucidating structure-activity relationships for receptor antagonists. nih.gov | Predicting binding affinity and guiding modifications for enhanced target specificity. |

| Molecular Docking | Investigating binding modes and interactions with target proteins like DPP4. nih.govresearchgate.net | Visualizing potential binding poses within a target active site to inform rational design. |

| Big Data Analysis | Identifying novel drug targets and predicting off-target effects. | Uncovering new therapeutic areas and potential safety liabilities. |

| DFT | Studying electronic properties and chemical reactivity. nih.gov | Understanding the molecule's intrinsic properties to predict its behavior in biological systems. |

Integration of Structural Biology Techniques for High-Resolution Ligand-Target Complex Information

Understanding the three-dimensional structure of a ligand bound to its biological target at an atomic level is crucial for structure-based drug design. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the cornerstones of structural biology, providing high-resolution insights into these interactions.

While a specific crystal structure of this compound in a complex with a protein target is not publicly available, X-ray crystallography has been instrumental in elucidating the structures of various piperidine derivatives. For example, the crystal structure of fenpiverinium (B1207433) bromide, which contains a 1-methylpiperidin-1-ium moiety, has been determined, revealing the chair configuration of the piperidine ring and its intermolecular interactions. mdpi.com Such studies provide valuable information on the preferred conformations and binding motifs of the piperidine scaffold, which can be extrapolated to model the interactions of this compound with its targets.

Cryo-EM has emerged as a powerful technique for determining the structures of large, flexible protein complexes that are often challenging to crystallize. creative-biostructure.comnih.gov This technique is particularly well-suited for studying membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels, which are common targets for piperidine-containing drugs. The increasing resolution of Cryo-EM now allows for the visualization of small molecule ligands bound to their protein targets, offering unprecedented opportunities for understanding drug-receptor interactions and guiding the design of new therapeutics based on the this compound scaffold. schrodinger.comnih.gov

| Structural Biology Technique | Relevance to Piperidine Derivative Research | Future Application for this compound |

| X-ray Crystallography | Determining the precise 3D structure of piperidine-containing compounds and their complexes with soluble proteins. mdpi.com | Obtaining high-resolution structures of this compound bound to its targets to guide lead optimization. |

| Cryo-Electron Microscopy | Visualizing the interaction of ligands with large, dynamic protein complexes and membrane proteins. creative-biostructure.comnih.gov | Elucidating the binding mode of this compound to complex targets like GPCRs or ion channels. |

Potential for "this compound" as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. The 4-aminopiperidine scaffold, the core of this compound, has been identified as a valuable starting point for the development of such probes. For example, a 4-aminopiperidine derivative was identified as a potent inhibitor of Hepatitis C virus (HCV) assembly. nih.gov Through medicinal chemistry optimization, this initial hit led to the development of a novel class of HCV assembly inhibitors, demonstrating the utility of this scaffold in creating tools to dissect complex biological processes. nih.gov

Given its structural features, this compound could be functionalized to create a variety of chemical probes. The ethanolamine (B43304) side chain provides a convenient handle for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the core structure responsible for target binding. These modified molecules could be used in a range of applications, including:

Target Identification and Validation: By using a tagged version of the compound in pull-down assays, researchers can identify the specific proteins that it interacts with in a cellular context.

Imaging and Localization Studies: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein, providing insights into its biological function.

Assay Development: The compound could be used as a starting point to develop high-throughput screening assays for the discovery of other modulators of the same target.

The development of a well-characterized chemical probe based on the this compound scaffold would be a valuable contribution to the scientific community, enabling a deeper understanding of the biological systems in which it is active.

Outlook on Developing Novel Therapeutics Based on the Chemical Compound Scaffold and Mechanistic Understanding

The 1-methyl-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. acs.orgchemimpex.com The versatility of this core allows for the introduction of various substituents to modulate its physicochemical properties and biological activity, making it an attractive starting point for the development of new drugs.

The future development of therapeutics based on the this compound scaffold will likely focus on several key areas:

Targeting a Broad Range of Diseases: The 4-aminopiperidine core has been incorporated into molecules targeting a diverse array of biological targets, including enzymes, ion channels, and receptors. mdpi.comnih.gov This suggests that analogs of this compound could be developed for various therapeutic areas, from infectious diseases to central nervous system disorders.

Structure-Based Drug Design: As more high-resolution structures of piperidine derivatives in complex with their targets become available, structure-based design will play an increasingly important role in the optimization of new drug candidates. This will allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: A thorough understanding of the mechanism of action of any new therapeutic is essential. Future research will need to focus on elucidating the precise molecular mechanisms by which compounds based on this scaffold exert their biological effects. This will involve a combination of biochemical, cellular, and in vivo studies.

Q & A

Q. How can biocatalytic synthesis routes improve the production of this compound?

- Answer : Enzymatic methods using alcohol dehydrogenases or transaminases offer enantioselective synthesis under mild conditions. For instance, immobilized enzymes in aqueous-organic biphasic systems enhance reaction efficiency. Computational modeling (e.g., molecular docking) optimizes enzyme-substrate interactions, while thermodynamic frameworks predict reaction feasibility (ΔG calculations) .

Q. What strategies address discrepancies in reported biological activity data across studies?

- Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Meta-analyses of published IC₅₀/Ki values, coupled with rigorous reproducibility studies (using standardized protocols), clarify inconsistencies. Statistical tools (Bland-Altman plots) quantify data variability .

Q. What are the current gaps in structure-activity relationship (SAR) studies for this compound?

- Answer : Limited data exist on the impact of substituents at the piperidine nitrogen or ethanolamine hydroxyl group. Systematic SAR studies using analogs (e.g., methyl vs. benzyl groups) and 3D-QSAR modeling (CoMFA/CoMSIA) could elucidate steric/electronic contributions to receptor binding .

Q. How can researchers assess the environmental impact of this compound during synthesis?

- Answer : Life Cycle Assessment (LCA) evaluates waste generation and energy use. Green chemistry metrics (E-factor, atom economy) compare synthetic routes. Biodegradability is tested via OECD 301B assays, while ecotoxicity is assessed using Daphnia magna or algal growth inhibition tests .

Q. What in silico methods predict the compound’s interactions with biological targets?

- Answer : Molecular dynamics simulations (e.g., GROMACS) model receptor-ligand stability. Free-energy perturbation (FEP) calculations predict binding affinities. Pharmacophore mapping (e.g., Schrödinger) identifies critical interaction motifs, validated by experimental mutagenesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Q. What are prioritized future research directions for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.